![molecular formula C20H16N2O4S B3006400 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide CAS No. 946381-07-3](/img/structure/B3006400.png)

2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

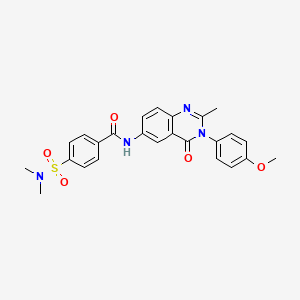

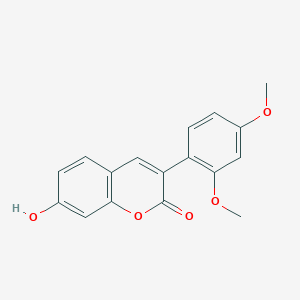

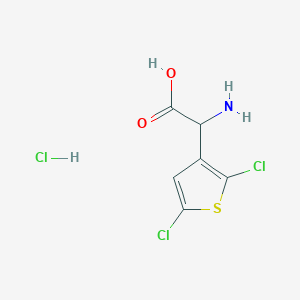

The molecule “2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide” consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, diselenide was synthesized and transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, the crystal structure of 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine was reported . The molecular structure is shown in the figure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . For example, the presence of thiazolidinone ring led to greater anti-inflammatory and analgesic activity at 50 mg/kg po in comparison to the reference compound .Physical And Chemical Properties Analysis

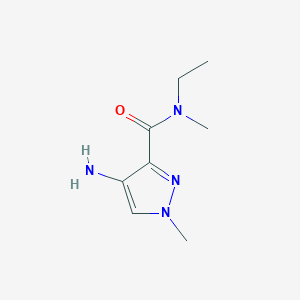

The physical and chemical properties of similar compounds have been analyzed . For example, molecular electrostatic potentials (MEP) are useful in investigating the relationship between the molecular structure and its physicochemical properties .Aplicaciones Científicas De Investigación

Flavoring Substance

Compounds with the benzo[d][1,3]dioxol moiety have been evaluated for use as flavoring substances in food. They are chemically synthesized and intended for specific food categories .

Heavy Metal Detection

Similar compounds have been used for the detection of carcinogenic heavy metals like lead (Pb 2+) through electrochemical approaches. They can be incorporated into sensors for environmental monitoring .

Antitumor Activity

Derivatives of benzo[d][1,3]dioxol have been synthesized and evaluated for their antitumor properties. Studies include morphological analysis and cell apoptosis assessment to investigate their inhibitory effects on cancer cells .

Spectroscopic Studies

Benzo[d][1,3]dioxol derivatives have been synthesized and characterized using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and computational studies to understand their chemical properties .

Crystallography

The crystal structure of compounds containing benzo[d][1,3]dioxol has been determined to understand their molecular configuration, which is crucial for designing drugs and materials with specific properties .

Material Science

These compounds’ molecular structures have implications in material science, where they can be used to develop new materials with desired physical and chemical characteristics .

Mecanismo De Acción

Target of Action:

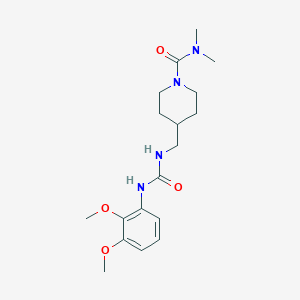

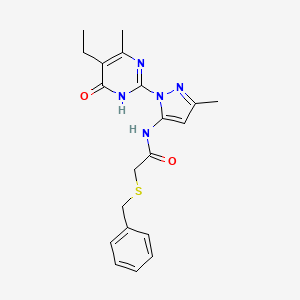

The primary target of this compound is Histone Deacetylase 6 (HDAC6) . HDACs are enzymes involved in epigenetic regulation, catalyzing the removal of acetyl groups from lysine residues in histones and non-histone proteins . HDAC6, specifically, belongs to the Class IIb HDACs and is known to shuttle between the nucleus and the cytoplasm, modulating various non-histone proteins .

Mode of Action:

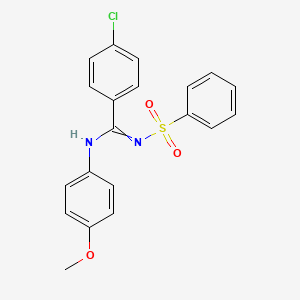

Upon binding to HDAC6, our compound inhibits its enzymatic activity. HDAC6 normally deacetylates lysine residues, leading to chromatin remodeling and altered gene expression. By inhibiting HDAC6, our compound promotes histone acetylation, which can affect gene transcription and cellular processes . The hydroxamate group in the compound coordinates with the zinc ion in the HDAC6 active site, while the phenyl ring interacts favorably with specific phenylalanine residues flanking the catalytic tunnel .

Action Environment:

Safety and Hazards

While specific safety and hazard information for “2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide” is not available, similar compounds have safety guidelines. For instance, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c21-19(24)14-10-17(13-4-2-1-3-5-13)27-20(14)22-18(23)9-12-6-7-15-16(8-12)26-11-25-15/h1-8,10H,9,11H2,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOWFPMCYMCJAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3006321.png)

![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3006322.png)

![N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3006324.png)

![tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3006326.png)

![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/no-structure.png)

![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)